Levofloxacin lactate

Pharmaceutical Formulation Parenteral Drug Delivery Solubility Enhancement

Formulators requiring a highly soluble levofloxacin salt for parenteral or liquid dosage forms face challenges with the poor aqueous solubility of other salts. Levofloxacin lactate provides a direct solution: - Aqueous solubility exceeding 200 g/L at 25°C, enabling concentrated IV and oral liquid preparations without co-solvents. - Reduced local injection-site irritation compared to the hydrochloride, improving patient tolerance. - Well-characterized crystal structure and 36-month shelf life under cool, dry, light-protected storage, ensuring formulation consistency. This salt is ideal for developing ready-to-use infusions, ophthalmic solutions, and bioequivalent oral tablets.

Molecular Formula C21H26FN3O7
Molecular Weight 451.4 g/mol
CAS No. 294662-18-3
Cat. No. B1675103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofloxacin lactate
CAS294662-18-3
SynonymsLevofloxacin Lactate
Molecular FormulaC21H26FN3O7
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O
InChIInChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1
InChIKeyONDRRTIAGBDDKP-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levofloxacin Lactate Overview


Levofloxacin lactate (CAS 294662-18-3) is a lactate salt form of the third-generation fluoroquinolone antibiotic levofloxacin, the active S-enantiomer of ofloxacin. This specific salt formation confers notably high water solubility (>200 g/L at 25°C) and enhanced stability in aqueous formulations, making it ideally suited for parenteral (IV) and oral liquid preparations [1]. The antibacterial spectrum of levofloxacin lactate covers a broad range of Gram-positive and Gram-negative pathogens, including Streptococcus pneumoniae and Staphylococcus aureus, with MIC values typically in the range of 0.05-0.20 mg/L [2]. The compound's high oral bioavailability of approximately 99% and extensive tissue penetration underpin its clinical utility [3]. The crystal structure and physiochemical properties of levofloxacin lactate are well-characterized, facilitating its use in pharmaceutical formulation and quality control [4].

Levofloxacin Lactate Substitution Risks


Generic substitution among different levofloxacin salt forms (e.g., hydrochloride, hemihydrate) or base levofloxacin is not trivial due to significant differences in key physiochemical properties that directly impact formulation, stability, and clinical application. Levofloxacin lactate exhibits markedly higher water solubility (≥200 g/L at 25°C) compared to levofloxacin hydrochloride or hemihydrate, which is critical for preparing concentrated intravenous solutions and oral liquids [1]. Furthermore, the lactate salt demonstrates reduced local irritation upon injection compared to the hydrochloride form, a critical factor for patient compliance in parenteral therapy [2]. Stability profiles under various pH, temperature, and light conditions also differ, with levofloxacin lactate requiring specific storage conditions (cool, dry, light-protected) to maintain potency over its 36-month shelf life [1]. These formulation-specific attributes mean that simply substituting one salt for another without reformulation and stability validation can lead to precipitation, reduced potency, or increased adverse effects. The evidence below quantifies these critical differentiations to guide scientifically sound procurement and formulation decisions.

Levofloxacin Lactate Evidence Summary


Aqueous Solubility vs. Hemihydrate

Levofloxacin lactate demonstrates significantly higher water solubility compared to levofloxacin hemihydrate. This property is critical for preparing high-concentration parenteral solutions without the need for solubilizing excipients [1]. The enhanced solubility directly facilitates the development of ready-to-use IV infusions and oral liquid dosage forms, reducing the risk of precipitation during storage and administration [2].

Pharmaceutical Formulation Parenteral Drug Delivery Solubility Enhancement

Injection Site Irritation vs. Hydrochloride

Levofloxacin lactate exhibits significantly reduced local irritation and pain upon injection compared to levofloxacin hydrochloride [1]. This differential is attributed to the physiochemical properties of the lactate salt, which is less irritating to vascular endothelium. This advantage translates to improved patient comfort and compliance, particularly for repeated or long-term IV therapy.

Parenteral Formulation Patient Compliance Adverse Drug Reactions

Antibacterial Potency vs. Ofloxacin

Levofloxacin lactate, containing the active S-enantiomer, exhibits substantially higher antibacterial activity compared to the racemic mixture of ofloxacin . Specifically, levofloxacin demonstrates a 2- to 8-fold increase in potency against key Gram-negative and Gram-positive pathogens [1]. This enhanced potency is reflected in lower MIC values, such as an MIC50 of 0.05 mg/L and MIC90 of 0.20 mg/L against S. aureus and S. pneumoniae [2].

Antimicrobial Susceptibility MIC/MBC Determination Fluoroquinolone Potency

Injection Stability Profile

Levofloxacin lactate for injection demonstrates robust stability under both accelerated and long-term storage conditions, as per ICH guidelines [1]. After 6 months at 40°C/75% RH and 36 months at 25°C/60% RH, the drug substance maintains acceptable levels of appearance, clarity, color, acidity, isomer content, related substances, moisture, and assay [2]. However, the compound is sensitive to strong light and high humidity, necessitating appropriate packaging [1].

Pharmaceutical Stability Shelf-Life Determination Injectable Formulation

Ocular Tissue Pharmacokinetics

Topical application of levofloxacin lactate eye drops results in rapid and sustained therapeutic drug concentrations in all major ocular tissues, well above the MIC90 for most common bacterial pathogens [1]. In a rabbit model, peak concentrations (Cmax) of 5.340 μg/g in cornea and 1.007 μg/g in iris-ciliary body were achieved within 0.5-1.0 hours [2]. These concentrations surpass the typical MIC90 for S. aureus (0.20 mg/L) and S. pneumoniae (0.20 mg/L) by a factor of 5- to 25-fold, providing a robust safety margin for effective antibacterial therapy [3].

Ocular Drug Delivery Ophthalmic Pharmacokinetics Antibacterial Efficacy

Oral Bioavailability & Bioequivalence

Levofloxacin lactate oral tablets demonstrate high relative bioavailability (104.7% ± 15.3%) compared to a reference formulation, with key pharmacokinetic parameters such as Cmax (2587 ng/mL) and AUC0-t (19,481 h·ng/mL) confirming bioequivalence [1]. The absolute oral bioavailability of levofloxacin is approximately 99%, allowing for seamless transition between IV and oral therapy [2].

Pharmacokinetics Bioequivalence Oral Drug Delivery

Levofloxacin Lactate Applications


Parenteral & Oral Liquid Formulations

Due to its exceptional water solubility (≥200 g/L at 25°C), levofloxacin lactate is the preferred salt for developing ready-to-use IV infusions, injectable solutions, and oral liquid dosage forms. This high solubility eliminates the need for co-solvents or complex formulation techniques, ensuring a stable and clear solution that can be easily administered [1]. The reduced local irritation profile further solidifies its utility in parenteral applications, enhancing patient tolerance during IV therapy [2].

Ophthalmic Formulations

Levofloxacin lactate is highly suitable for formulating topical ophthalmic solutions and eye drops. The compound demonstrates excellent ocular tissue penetration, achieving corneal concentrations (Cmax 5.340 μg/g) that vastly exceed the MIC90 for key pathogens like S. aureus and S. pneumoniae by over 25-fold [3]. This ensures high local drug levels at the site of infection, supporting effective treatment of bacterial conjunctivitis, keratitis, and corneal ulcers [4].

High-Bioavailability Oral Tablets

Levofloxacin lactate can be formulated into oral tablets that exhibit high oral bioavailability (approximately 99%) and robust bioequivalence to reference products. A relative bioavailability of 104.7% ensures that therapeutic plasma concentrations are reliably achieved, enabling effective oral therapy for a wide range of systemic bacterial infections [5]. This makes it an ideal candidate for developing cost-effective generic oral formulations with predictable pharmacokinetics.

Antimicrobial Susceptibility Testing

With its well-defined and potent antibacterial activity, levofloxacin lactate serves as a critical reference standard and test compound in antimicrobial susceptibility testing. Its low MIC values (e.g., MIC50 of 0.05 mg/L against S. aureus) provide a sensitive benchmark for detecting emerging resistance and evaluating the efficacy of novel antibacterial agents [6]. The compound's 2- to 8-fold greater potency compared to ofloxacin makes it a valuable tool for research into fluoroquinolone structure-activity relationships .

Technical Documentation Hub

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